Acide 3-chloro-5-isopropoxy-4-méthoxyphénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

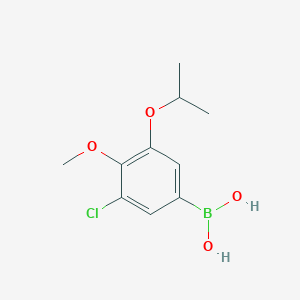

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C10H14BClO4 and a molecular weight of 244.48 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, isopropoxy, and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Applications De Recherche Scientifique

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is likely related to its ability to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which has undergone oxidative addition with the electrophilic partner .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, it’s plausible that this compound could indirectly influence various biochemical pathways through its role in the synthesis of these active molecules.

Action Environment

The action, efficacy, and stability of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-isopropoxy-4-methoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions like protodeboronation and oxidation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.

Protodeboronation: Involves the use of acids like HCl or H2SO4.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Aryl Halides: Formed via protodeboronation.

Comparaison Avec Des Composés Similaires

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid can be compared with other boronic acids such as 4-methoxyphenylboronic acid and 3-chloro-4-isopropoxy-5-methoxyphenylboronic acid . While these compounds share similar functional groups, 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.

Similar Compounds

4-Methoxyphenylboronic Acid: Used in similar cross-coupling reactions but lacks the chloro and isopropoxy substituents.

3-Chloro-4-isopropoxy-5-methoxyphenylboronic Acid: Similar structure but different substitution pattern, which can affect its chemical properties and applications.

Activité Biologique

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C12H16ClO3B

- Molecular Weight : 246.62 g/mol

- CAS Number : 2096331-35-8

The biological activity of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of proteins and enzymes involved in critical cellular processes.

Anticancer Activity

Recent studies have demonstrated that 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid exhibits significant anticancer properties:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values for these cell lines were reported as 18.76 μg/mL for MCF-7 and significantly lower for MDA-MB-231 cells, indicating a potent selective toxicity towards cancerous cells compared to healthy cell lines .

- Mechanism : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, potentially through the inhibition of proteasome activity or modulation of apoptosis-related proteins .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

- DPPH Scavenging Activity : It exhibited strong free radical scavenging capabilities with an IC50 of 0.14 μg/mL, suggesting its potential as an antioxidant agent .

Enzyme Inhibition

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid has been studied for its effects on various enzymes:

| Enzyme | IC50 Value (μg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antityrosinase | 11.52 |

These results indicate that the compound may have therapeutic potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

-

Case Study on Cancer Cell Lines :

A study published in a peer-reviewed journal highlighted the selective toxicity of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid against MCF-7 cells compared to normal fibroblasts, demonstrating its potential as a targeted anticancer agent . -

Antioxidant Efficacy :

Another research article focused on the antioxidant properties of this compound, revealing its superior performance compared to quercetin in scavenging free radicals and protecting cellular components from oxidative stress .

Propriétés

IUPAC Name |

(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-6(2)16-9-5-7(11(13)14)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTCCQQHFRRHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.